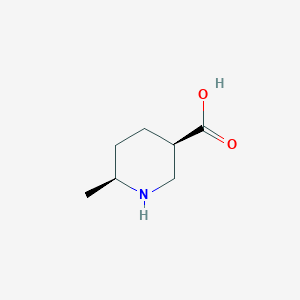

(3R,6S)-6-Methylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,6S)-6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDDDADSFZADI-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Hydrogenation of Pyridine Derivatives

A widely employed route involves the stereoselective hydrogenation of substituted pyridine precursors. For instance, methyl 6-methylnicotinate serves as a key intermediate, undergoing catalytic hydrogenation to yield methyl (3R*,6S*)-6-methylpiperidine-3-carboxylate . The reaction employs platinum oxide (PtO₂) in acetic acid under hydrogen pressure, achieving an 85:15 cis:trans diastereomeric ratio. Subsequent hydrolysis of the ester group using aqueous hydrochloric acid or sodium hydroxide affords the carboxylic acid .

Key Steps:

-

Substrate: Methyl 6-methylnicotinate (50–200 mM concentration).

-

Catalyst: PtO₂ (10 mol%) in acetic acid.

-

Conditions: Hydrogen atmosphere (1–3 bar), 30°C, 24 hours.

This method benefits from the commercial availability of nicotinic acid derivatives but requires careful optimization to minimize trans isomer formation.

Chiral Resolution of Racemic Mixtures

Racemic mixtures of 6-methylpiperidine-3-carboxylic acid can be resolved using chiral auxiliaries or chromatography. One approach involves synthesizing the racemic methyl ester via cyclization of δ-valerolactam derivatives, followed by enzymatic hydrolysis using pig liver esterase (PLE) . The enzyme selectively hydrolyzes one enantiomer, yielding this compound with >98% enantiomeric excess (ee) .

Optimized Protocol:

-

Substrate: Racemic methyl 6-methylpiperidine-3-carboxylate.

-

Enzyme: PLE (20 mg/mL lyophilized cells).

-

Conditions: Phosphate buffer (pH 8), 30°C, 24 hours.

This biocatalytic method aligns with green chemistry principles but demands specialized enzymes and precise pH control.

Asymmetric Synthesis via Chiral Pool Strategies

Chiral pool synthesis leverages enantiomerically pure starting materials to propagate stereochemistry. A notable example begins with (R)-ethyl piperidine-3-carboxylate, which undergoes methylation at the 6-position using methyl iodide and sodium hydride. The Boc-protected intermediate is then hydrolyzed under acidic conditions to yield the target compound.

Synthetic Pathway:

-

Methylation: (R)-ethyl piperidine-3-carboxylate + CH₃I → (3R,6S)-6-methylpiperidine-3-carboxylate.

-

Protection: Boc₂O, diisopropylethylamine (DIPEA) in dichloromethane.

-

Hydrolysis: 6N HCl, reflux, 4 hours .

Yield: 68–72% over three steps.

This method ensures high stereochemical fidelity but relies on costly chiral starting materials.

Reductive Amination and Cyclization

Reductive amination of δ-keto acids offers an alternative route. For example, 5-oxohexanoic acid is condensed with methylamine to form a Schiff base, which undergoes hydrogenation over palladium on carbon (Pd/C) to generate the piperidine ring . Subsequent methylation at the 6-position and oxidation of the secondary alcohol completes the synthesis .

Critical Parameters:

-

Reduction Catalyst: 20% wet Pd/C (1:0.2 substrate:catalyst ratio).

-

Oxidation: CrO₃ in acetone/H₂SO₄ .

Challenges: Over-reduction or epimerization during methylation necessitates rigorous reaction monitoring .

Comparison of Synthetic Methods

Purification and Characterization

Final purification often involves recrystallization from ethanol/water mixtures or chiral stationary phase chromatography . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying stereochemistry . For instance, the (3R,6S) configuration is confirmed via NOESY correlations between the 6-methyl and 3-carboxylic acid protons .

Industrial-Scale Considerations

Large-scale production favors hydrogenation-based routes due to their compatibility with continuous flow reactors . A pilot-scale synthesis reported by Vulcanchem achieved 89% yield using a fixed-bed reactor with PtO₂, reducing reaction time from 24 to 8 hours .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes standard acid-derived reactions. While no direct experimental data exists for this specific stereoisomer, analogous piperidine carboxylic acids show predictable behavior:

Nucleophilic Substitution at Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in substitution reactions when deprotected. A patented synthesis route for related compounds demonstrates this reactivity:

Key Conditions :

-

Temperature: 110°C

-

Solvent: 1-Methyl-2-pyrrolidone (NMP)

-

Base: Potassium carbonate

Deprotection and Functional Group Interconversion

The compound’s derivatives undergo strategic deprotection for further functionalization:

Stereochemical Influence on Reactivity

The (3R,6S) configuration impacts reaction outcomes:

-

Steric effects : The 6-methyl group hinders axial attack on the piperidine ring, favoring equatorial reaction pathways .

-

Chiral resolution : Enzymatic ester hydrolysis can separate racemic mixtures, though no direct data exists for this enantiomer .

Industrial-Scale Reaction Optimization

Process chemistry adaptations enhance yield and purity:

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Esterification | Continuous flow reactors | Batch reflux conditions |

| Purification | Crystallization from ethanol/water | Column chromatography |

Decarboxylation Pathways

Under thermal or oxidative conditions:

-

Thermal decarboxylation : At >200°C, forms 6-methylpiperidine with CO<sub>2</sub> release (theoretical prediction).

-

Oxidative decarboxylation : Not experimentally observed but plausible with Pb(OAc)<sub>4</sub> or similar reagents.

Scientific Research Applications

Scientific Research Applications

(3R,6S)-6-Methylpiperidine-3-carboxylic acid serves multiple roles in scientific research:

- Chemistry : Acts as a building block in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Biology : Its chiral nature is valuable for studying enzyme-substrate interactions and stereospecific biological processes.

- Medicine : Functions as an intermediate in synthesizing drugs targeting neurological conditions due to its piperidine structure.

- Industry : Utilized in producing fine chemicals and as a precursor for various industrial catalysts.

Pharmacological Applications

- Analgesic Properties : Exhibits potential as an analgesic agent due to structural similarities with known opioid analgesics. Studies indicate activity at μ-opioid receptors comparable to morphine.

- Anti-inflammatory Effects : Derivatives can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Neurological Applications : Suitable for targeting neurological disorders and serves as an intermediate in drug synthesis aimed at such conditions.

Case Studies

- Structure-Activity Relationship Study : A study investigating various piperidine derivatives found that this compound exhibited significant activity against specific targets involved in inflammation and pain modulation.

- Spinal Muscular Atrophy Models : Research highlighted its role in modulating the SMN protein in spinal muscular atrophy models, demonstrating potential beyond traditional analgesic applications.

Mechanism of Action

The mechanism of action of (3R,6S)-6-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, often enzymes or receptors, where its stereochemistry plays a critical role. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Stereoisomers and Structural Analogs

The stereochemical configuration of (3R,6S)-6-methylpiperidine-3-carboxylic acid critically differentiates it from related compounds:

Key Observations:

- Stereochemistry : The (3R,6S) configuration imparts distinct spatial arrangements compared to (3R,6R) or cis isomers, affecting receptor binding and metabolic stability .

- Functional Groups : Addition of a hydroxyl group (as in (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid) enhances glycosidase inhibitory activity, suggesting functional group placement is critical for enzyme interaction .

- Ring Structure : Pyridine analogs (e.g., 5-hydroxy-6-methylpyridine-3-carboxylic acid) exhibit different electronic properties due to aromaticity, influencing solubility and metal-binding capacity .

Physicochemical Properties

- Solubility : The hydrochloride salt form of this compound improves aqueous solubility compared to the free base, facilitating biological testing .

- Melting Points: this compound hydrochloride: No data available. 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: 185–186.5°C (). Pyridine derivatives (e.g., 2-hydroxy-6-methylpyridine-3-carboxylic acid): Lower melting points due to reduced hydrogen bonding .

Biological Activity

(3R,6S)-6-Methylpiperidine-3-carboxylic acid is a chiral compound derived from piperidine, notable for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its role in drug development, supported by relevant case studies and data.

Overview of the Compound

- Chemical Structure : this compound features a piperidine ring with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Its stereochemistry is crucial for its biological interactions.

- CAS Number : 1932316-29-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , depending on the target:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways. This property is particularly significant in the development of analgesics and anti-inflammatory drugs .

- Receptor Modulation : It has been observed to interact with opioid receptors, similar to other piperidine derivatives. Its affinity for μ-opioid receptors suggests potential applications in pain management .

Pharmacological Applications

- Analgesic Properties : The compound has shown potential as an analgesic agent due to its structural similarity to known opioid analgesics. Studies indicate that it may exhibit μ-opioid receptor activity comparable to morphine .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis .

- Neurological Applications : Its piperidine structure makes it suitable for targeting neurological disorders, potentially serving as an intermediate in synthesizing drugs aimed at such conditions .

Case Studies

- A study investigating the structure-activity relationship (SAR) of various piperidine derivatives found that this compound exhibited significant activity against specific targets involved in inflammation and pain modulation .

- Another research highlighted its role in modulating the SMN protein in spinal muscular atrophy models, demonstrating its potential beyond traditional analgesic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3R,6S)-6-Hydroxylasiodiplodin | Piperidine derivative | Potato micro-tuber-inducing activity |

| (3R,6S)-3-Amino-6-methylpiperidine | Piperidine derivative | Various synthetic applications |

| (3R,4S)-N-(1-benzyl-4-piperidinyl) | Piperidine derivative | Neurological drug development |

This table illustrates how different structural modifications can lead to varying biological activities while highlighting the unique reactivity and potential applications of this compound.

Q & A

Q. Stereochemical Verification :

Q. Table 1. Synthetic Approaches

Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Basic Research Question

- Chiral HPLC : Quantifies enantiomeric excess (e.g., >95.0% purity standards) using columns like Chiralpak AD-H .

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of methyl (C6) and carboxyl (C3) groups .

- X-ray Crystallography : Provides absolute configuration data but requires high-purity single crystals .

Q. Table 2. Analytical Techniques

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions often arise from:

Q. Methodological Solutions :

- Standardized Assay Protocols : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and positive controls.

- Metabolite Profiling : LC-MS to track degradation products in biological matrices .

What in silico strategies are employed to predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

- Molecular Docking : Predicts binding affinity to targets like β-glucuronidase using AutoDock Vina .

- QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl groups) with bioavailability .

- ADMET Prediction : SwissADME or ADMETLab2.0 to assess permeability and hepatic clearance .

What are the recommended storage conditions for this compound to maintain its chemical stability?

Basic Research Question

- Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Environment : Under nitrogen or argon to avoid oxidation of the piperidine ring .

How does the introduction of methyl and carboxylic acid groups at positions 6 and 3 influence the conformational dynamics of the piperidine ring?

Advanced Research Question

- Methyl Group (C6) : Induces chair-to-boat conformational shifts via steric hindrance, analyzed via molecular dynamics (MD) simulations .

- Carboxylic Acid (C3) : Stabilizes ring puckering through intramolecular H-bonding with adjacent NH groups, confirmed by NOESY .

What are the common impurities encountered during synthesis, and how are they quantified?

Basic Research Question

- Racemization Byproducts : Detected via chiral HPLC (e.g., (3S,6R)-isomer) .

- Incomplete Deprotection : Boc-protected intermediates identified by LC-MS .

What strategies enhance the bioavailability of this compound in preclinical models?

Advanced Research Question

- Prodrug Design : Esterification of the carboxylic acid to improve membrane permeability .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles for sustained release .

How is enantiomeric excess determined post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.